molecular formula C19H14N2O5 B11523505 2-methoxy-1-methyl-3-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-benzo[f]indole-4,9-dione

2-methoxy-1-methyl-3-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-benzo[f]indole-4,9-dione

Cat. No.: B11523505
M. Wt: 350.3 g/mol
InChI Key: RPWYCEBUPDNVLU-UHFFFAOYSA-N
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Description

3-{2-METHOXY-1-METHYL-4,9-DIOXO-1H,4H,9H-BENZO[F]INDOL-3-YL}-1-METHYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyrrole-dione system, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 3-{2-METHOXY-1-METHYL-4,9-DIOXO-1H,4H,9H-BENZO[F]INDOL-3-YL}-1-METHYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitro groups can be introduced under specific conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{2-METHOXY-1-METHYL-4,9-DIOXO-1H,4H,9H-BENZO[F]INDOL-3-YL}-1-METHYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with DNA or proteins, leading to changes in cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar compounds to 3-{2-METHOXY-1-METHYL-4,9-DIOXO-1H,4H,9H-BENZO[F]INDOL-3-YL}-1-METHYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE include other indole derivatives such as:

The uniqueness of 3-{2-METHOXY-1-METHYL-4,9-DIOXO-1H,4H,9H-BENZO[F]INDOL-3-YL}-1-METHYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combined indole and pyrrole-dione structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

2-methoxy-1-methyl-3-(1-methyl-2,5-dioxopyrrol-3-yl)benzo[f]indole-4,9-dione

InChI

InChI=1S/C19H14N2O5/c1-20-12(22)8-11(18(20)25)13-14-15(21(2)19(13)26-3)17(24)10-7-5-4-6-9(10)16(14)23/h4-8H,1-3H3

InChI Key

RPWYCEBUPDNVLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=C(N(C3=C2C(=O)C4=CC=CC=C4C3=O)C)OC

Origin of Product

United States

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